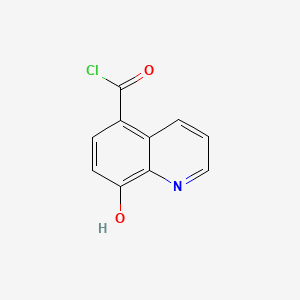
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) is a chemical compound that belongs to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of diols: Using ethylene glycol derivatives in the presence of acid catalysts.
Etherification reactions: Introducing ethoxy and methoxyethyl groups through etherification reactions with corresponding alcohols and alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) may have various applications in scientific research, including:
Chemistry: As a solvent or reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties or as a precursor in drug synthesis.
Industry: Use in the production of polymers, resins, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting metabolic or signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: The parent compound without additional substituents.
2-Methyl-1,3-dioxane: A simpler derivative with only a methyl group.
2-Ethoxy-1,3-dioxane: A derivative with an ethoxy group.
Uniqueness
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) is unique due to its specific combination of substituents, which may confer distinct chemical and physical properties compared to its simpler analogs.
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary.
Propriétés
Numéro CAS |
160319-65-3 |
|---|---|
Formule moléculaire |
C10H20O4 |
Poids moléculaire |
204.266 |
Nom IUPAC |
2-ethoxy-5-(2-methoxyethyl)-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O4/c1-4-12-10(2)13-7-9(8-14-10)5-6-11-3/h9H,4-8H2,1-3H3 |
Clé InChI |
KCELOVTTZAUSFL-UHFFFAOYSA-N |
SMILES |
CCOC1(OCC(CO1)CCOC)C |
Synonymes |
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-](/img/structure/B574869.png)


